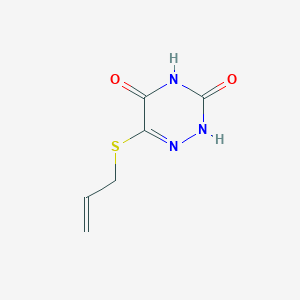

5-Allylmercapto-6-azauracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-prop-2-enylsulfanyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2H,1,3H2,(H2,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRGHKDRHYUZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907440 | |

| Record name | 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10237-48-6 | |

| Record name | NSC107688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Functionalization Approaches

The synthesis of 5-Allylmercapto-6-azauracil is primarily approached through two strategic pathways: the construction of a pre-functionalized 6-azauracil (B101635) core or the modification of a pre-formed 6-azauracil ring system.

Synthesis of 6-Azauracil Core Structures

The 6-azauracil ring, a 1,2,4-triazine-3,5(2H,4H)-dione, serves as the fundamental scaffold for the target compound. A common and effective method for the synthesis of 5-substituted-6-azauracils involves the cyclization of semicarbazones derived from α-keto acids. For instance, the synthesis of 5-aryl-6-azauracils can be achieved by the alkaline recyclization of the semicarbazone of the corresponding arylglyoxylic acid. psu.edu

Another versatile approach begins with more readily available starting materials, such as converting an appropriate amine to an isatin (B1672199). The isatin is then reacted with semicarbazide (B1199961) hydrochloride to form a semicarbazone, which upon treatment with an aqueous alkaline solution, undergoes recyclization to yield a 5-(amino-substituted-phenyl)-6-azauracil. psu.edu This amino group can then be further manipulated, for example, through diazotization and subsequent reactions, to introduce other functionalities.

A key intermediate for the synthesis of this compound is 5-bromo-6-azauracil (B188841). This precursor can be synthesized by the bromination of 6-azauracil. A described method involves treating 6-azauracil (also known as 2H- researchgate.netjapsonline.comdss.go.thtriazine-3,5-dione) with bromine in water at an elevated temperature. chemicalbook.com The resulting 5-bromo-6-azauracil is a versatile intermediate for introducing various substituents at the 5-position.

Introduction of the Allylmercapto Moiety at the 5-Position

With the 6-azauracil core in hand, the introduction of the allylmercapto group at the 5-position is the next critical step. This can be achieved through two primary strategies:

Nucleophilic Substitution of a Halogen: A highly effective method involves the displacement of a halogen atom, typically bromine, from the 5-position of the 6-azauracil ring with an appropriate sulfur nucleophile. The reaction of 5-bromo-6-azauracil with allyl mercaptan in the presence of a base provides a direct route to this compound. This approach is analogous to the synthesis of 5-benzylmercapto-6-azauracil derivatives, where 5-bromo-6-azauracil nucleosides were successfully reacted with benzylmercaptan. researchgate.net

S-Alkylation of 5-Mercapto-6-azauracil: An alternative strategy involves the initial synthesis of 5-mercapto-6-azauracil, followed by S-alkylation with an allyl halide, such as allyl bromide or allyl chloride. The synthesis of the 5-mercapto intermediate can be accomplished through thiation of the 6-azauracil ring. The subsequent S-alkylation is a common transformation in pyrimidine (B1678525) and triazine chemistry.

Reaction Conditions and Optimization

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of reaction conditions.

Solvent Systems and Temperature Effects

The choice of solvent is crucial for both the solubility of the reactants and the reaction kinetics. For the S-alkylation of thiopyrimidines, polar aprotic solvents such as dimethylformamide (DMF) are commonly employed. japsonline.commdpi.com These solvents effectively dissolve the reactants and facilitate the nucleophilic attack.

Temperature plays a significant role in reaction rates. The S-alkylation of thiopyrimidines is often carried out at elevated temperatures, typically in the range of 50-80 °C, to ensure a reasonable reaction time. japsonline.commdpi.com For the synthesis of 5-bromo-6-azauracil, the bromination of 6-azauracil is conducted at 60 °C. chemicalbook.com Optimization of the temperature is necessary to balance the reaction rate with the potential for side reactions or degradation of the product.

Catalysis and Reaction Modifiers

The nucleophilic substitution and S-alkylation reactions are typically base-catalyzed. The base deprotonates the thiol (allyl mercaptan or 5-mercapto-6-azauracil), generating a more potent thiolate nucleophile. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). japsonline.com The choice and stoichiometry of the base can significantly impact the reaction's success.

In some cases, phase-transfer catalysts can be employed to facilitate reactions between reactants in different phases, although this is less common for the homogeneous reactions described. For certain coupling reactions involving azauracils, visible-light-mediated organophotoredox catalysis has emerged as a mild and efficient alternative to traditional methods, though its application to S-alkylation is less documented. nih.gov

Purification and Isolation Techniques

Following the completion of the reaction, the crude product must be purified to isolate this compound in a high state of purity. The purification strategy depends on the physical and chemical properties of the target compound and the impurities present.

A common initial workup procedure involves quenching the reaction, followed by extraction into an organic solvent. The organic layer is then washed to remove inorganic salts and other water-soluble impurities. For the synthesis of 5-bromo-6-azauracil, the reaction mixture is neutralized and then extracted with ethyl acetate (B1210297). chemicalbook.com

The primary methods for the purification of 5-alkylthio-6-azauracil derivatives are crystallization and column chromatography.

Crystallization: If the product is a solid with suitable solubility properties, crystallization from an appropriate solvent or solvent mixture can be a highly effective method for obtaining pure material. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.

Column Chromatography: For mixtures that are difficult to separate by crystallization, or for non-crystalline products, silica (B1680970) gel column chromatography is the method of choice. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or methanol), is used to separate the desired compound from impurities based on their differential adsorption to the silica gel stationary phase. The progress of the separation is monitored by thin-layer chromatography (TLC).

Chromatographic Separations

Chromatographic techniques are powerful methods for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov For compounds like this compound and related azauracil derivatives, various chromatographic methods are applicable.

Column Chromatography: This is a fundamental and widely used preparative technique for purifying organic compounds. nih.gov In the context of thiouracil derivatives, column chromatography using silica gel as the stationary phase is a common practice. mdpi.com The mobile phase, a solvent or a mixture of solvents, is chosen to achieve optimal separation. The selection of the eluent system is crucial; its polarity is fine-tuned to ensure that the desired compound moves through the column at a rate different from that of the impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and speed compared to standard column chromatography. nih.gov For analytical and preparative-scale purification of azauracil and thiouracil analogs, reverse-phase HPLC (RP-HPLC) is frequently employed. sielc.commdpi.com In this method, a nonpolar stationary phase (like C18 silica gel) is used with a polar mobile phase. mdpi.comnanobioletters.com By adjusting the composition of the mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile, a precise separation can be achieved. sielc.commdpi.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and the purity of fractions collected during column chromatography. nih.govresearchgate.net It utilizes a stationary phase, such as silica gel on a plate, and a solvent system similar to that used in column chromatography. The separation on a TLC plate can help in optimizing the mobile phase conditions for a larger-scale column chromatography separation. researchgate.net

The following table summarizes typical chromatographic conditions that can be adapted for the purification of this compound, based on methods developed for structurally related compounds.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method | Application | Reference |

| Column Chromatography | Silica Gel (particle size 0.06-0.20 mm) | Gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol | TLC, UV | Preparative Purification | mdpi.com |

| HPLC | Primesep P (Mixed-Mode) | Acetonitrile (10%) / Water with 0.1% Phosphoric Acid | UV (200, 275 nm) | Analytical Separation | sielc.com |

| RP-HPLC | C18 (Octadecyl silica gel) | Acetonitrile / Potassium Dihydrogen Phosphate Buffer | UV (275 nm) | Analytical & Preparative | mdpi.com |

Recrystallization and Precipitation Methods

Recrystallization is a purification technique used to remove impurities from solid compounds. mt.comwikipedia.org The fundamental principle is based on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures. umass.edu

The process involves several key steps:

Solvent Selection : The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, such as the solvent's boiling point. umass.edumt.com Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures. youtube.com Common solvents for recrystallizing polar organic molecules like azauracil derivatives include lower alkanols (e.g., ethanol), water, or mixtures thereof. google.comrochester.edu

Dissolution : The impure solid is dissolved in a minimum amount of the near-boiling solvent to create a saturated solution. umass.eduyoutube.com

Cooling and Crystallization : The hot solution is allowed to cool slowly and without disturbance. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. wikipedia.orgyoutube.com Rapid cooling is generally avoided as it can lead to the trapping of impurities within the newly formed crystals. youtube.com

Filtration : Once crystallization is complete, the pure solid crystals are separated from the cold mother liquor (which contains the dissolved impurities) by filtration, typically under vacuum. mt.com

Washing and Drying : The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor and then dried. umass.edu

Precipitation is a related technique where a compound is rapidly forced out of solution. This can be achieved by changing the solvent composition, often by adding an "anti-solvent" in which the compound is insoluble. While faster than recrystallization, precipitation may yield a less pure, often amorphous, solid.

The selection of an appropriate solvent system is the most critical parameter for successful recrystallization.

| Solvent/System | Rationale for Use with Azauracil Derivatives | Reference |

| Ethanol | A versatile polar solvent, effective for many organic compounds with moderate polarity. rochester.edu | google.com |

| Water | Suitable for polar compounds; can be heated to a high temperature to dissolve compounds. rochester.edu | google.com |

| Ethanol/Water Mixture | The polarity of the solvent system can be finely tuned by adjusting the ratio to optimize solubility characteristics. | rochester.edu |

| Ethanol/Diethyl Ether | Used as a solvent/anti-solvent system; the compound is dissolved in ethanol, and ether is added to induce crystallization. lookchem.com | lookchem.com |

| Toluene | A non-polar aromatic solvent that can be effective for compounds that crystallize well from such media. google.comrochester.edu | google.com |

Chemical Reactivity and Derivatization Studies of 5 Allylmercapto 6 Azauracil

Exploration of Novel Analogues via Derivatization

Bioconjugation Strategies

The unique chemical architecture of 5-Allylmercapto-6-azauracil, featuring both an allyl group and a mercapto (thiol) moiety, presents a versatile platform for a variety of bioconjugation strategies. These functional groups allow for specific and efficient covalent linkage to biomolecules such as proteins, peptides, and nucleic acids, enabling the development of targeted therapeutic agents, diagnostic probes, and other advanced biomaterials. The primary bioconjugation approaches revolve around the reactivity of the allyl and thiol groups, most notably through thiol-ene "click" chemistry and direct reaction with cysteine residues.

The allyl group on the 5-position of the 6-azauracil (B101635) ring serves as a reactive "ene" component for thiol-ene click chemistry. This reaction is a powerful and bioorthogonal ligation method that proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond. scirp.orgnatahub.org The reaction can be initiated by light (photoinitiated) or by a radical initiator, offering spatial and temporal control over the conjugation process. scirp.org This strategy is highly efficient, typically proceeds with high yields, and is tolerant of a wide range of functional groups found in biological systems, making it ideal for in vivo and in vitro applications. psu.edu For instance, the allyl group of this compound can react with a thiol-containing biomolecule, such as a peptide or protein engineered to have a cysteine residue at a specific site, to form a stable thioether linkage. jpt.com

Conversely, the mercapto group of this compound can participate in bioconjugation reactions. One notable example is the S-allylmercapto modification of proteinogenic cysteines. nih.gov In this type of reaction, the thiol group of the compound can react with a cysteine residue in a protein, leading to the formation of a disulfide bond and the release of an allylthiol. This has been observed with similar allylmercapto-containing compounds and represents a potential strategy for modulating protein function. nih.gov This reactivity is analogous to the mechanism of action of some natural antimicrobial compounds. nih.gov

Furthermore, the thiol group can be leveraged in other conjugation chemistries. For example, it can react with maleimide-functionalized biomolecules, a common strategy for peptide and protein conjugation, to form a stable thioether bond. jpt.comqyaobio.com This approach is widely used due to the high specificity of the thiol-maleimide reaction under physiological conditions.

The dual functionality of this compound allows for its use as a linker itself, potentially enabling the conjugation of two different biomolecules. However, the most direct and well-supported bioconjugation strategies are based on the individual reactivity of its allyl and mercapto groups.

| Bioconjugation Strategy | Reactive Group on this compound | Biomolecule Functional Group | Linkage Formed | Reaction Type |

| Thiol-Ene "Click" Chemistry | Allyl Group | Thiol (e.g., Cysteine) | Thioether | Radical-mediated addition |

| S-Allylmercapto Modification | Mercapto Group | Cysteine | Disulfide | Thiol-disulfide exchange |

| Thiol-Maleimide Conjugation | Mercapto Group | Maleimide | Thioether | Michael addition |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete picture of the molecular structure can be assembled.

Proton NMR Analysis

The 1H NMR spectrum of 5-Allylmercapto-6-azauracil is expected to exhibit distinct signals corresponding to the protons of the allyl group and the azauracil ring. The allyl group protons will show a characteristic pattern due to spin-spin coupling. The methylene (B1212753) protons (H-1') adjacent to the sulfur atom are expected to appear as a doublet. The terminal vinyl protons (H-3') will present as two distinct signals, a doublet of doublets for the cis and trans protons, due to both geminal and vicinal coupling. The internal vinyl proton (H-2') will appear as a multiplet, specifically a doublet of doublet of triplets, due to coupling with the methylene and terminal vinyl protons. The protons on the azauracil ring (N-H) are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~ 3.5 - 3.8 | d | ~ 6.5 - 7.0 |

| H-2' | ~ 5.8 - 6.1 | m (ddt) | Jtrans ≈ 17.0, Jcis ≈ 10.0, Jvicinal ≈ 7.0 |

| H-3' (cis) | ~ 5.1 - 5.3 | dd | Jgeminal ≈ 1.5, Jcis ≈ 10.0 |

| H-3' (trans) | ~ 5.3 - 5.5 | dd | Jgeminal ≈ 1.5, Jtrans ≈ 17.0 |

| N2-H | ~ 11.0 - 12.0 | br s | - |

| N4-H | ~ 11.5 - 12.5 | br s | - |

Predicted data is based on typical values for similar functional groups and structures.

Carbon-13 NMR Analysis

The 13C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated. The carbons of the allyl group will resonate in the upfield region, while the carbons of the azauracil ring, particularly the carbonyl carbons, will appear further downfield due to the deshielding effect of the adjacent nitrogen and oxygen atoms.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~ 35 - 40 |

| C-2' | ~ 130 - 135 |

| C-3' | ~ 115 - 120 |

| C-5 | ~ 145 - 150 |

| C-6 | ~ 155 - 160 |

| C-3, C-5 (C=O) | ~ 160 - 165 |

Predicted data is based on typical values for similar functional groups and structures.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the allyl group (H-1' to H-2' and H-2' to H-3'). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound, the expected molecular formula is C6H7N3O2S. nih.gov The theoretical exact mass for the [M+H]+ ion would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Table 3: Molecular Formula and Exact Mass of this compound

| Compound | Molecular Formula | Exact Mass (Da) |

| This compound | C6H7N3O2S | 185.0259 |

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule. For this compound, characteristic fragmentation pathways are expected. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the distinct vibrational modes of a molecule. researchgate.net These methods are complementary and crucial for identifying the functional groups present in this compound, which include the 1,2,4-triazine-3,5-dione (6-azauracil) ring, the allyl group, and the thioether linkage.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. aps.org For a vibration to be IR active, it must result in a change in the molecule's dipole moment. researchgate.net The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

The key predicted vibrational frequencies are:

N-H Stretching: The 6-azauracil (B101635) ring contains N-H bonds which are expected to produce broad absorption bands in the region of 3100-3300 cm⁻¹, characteristic of secondary amides (lactams).

C-H Stretching: The allyl group will show distinct C-H stretching vibrations. The sp²-hybridized C-H bonds of the vinyl group (=CH₂) are expected just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹), while the sp³-hybridized C-H bonds of the methylene group (-CH₂-) will absorb just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=O Stretching: The two carbonyl groups (C=O) of the azauracil ring are strong IR absorbers and are predicted to appear in the 1650-1750 cm⁻¹ region. Their exact position can be influenced by hydrogen bonding and electronic effects from the adjacent sulfur atom.

C=N and C=C Stretching: The C=N bond within the triazine ring and the C=C bond of the allyl group are expected to show stretching vibrations in the 1550-1650 cm⁻¹ range. These may appear as sharp to medium intensity bands.

C-N Stretching: Vibrations associated with the C-N bonds within the ring structure typically occur in the 1200-1400 cm⁻¹ region.

C-S Stretching: The thioether C-S stretching vibration is characteristically weak in IR spectroscopy and is expected in the 600-800 cm⁻¹ range.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Predicted Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100-3300 | Medium-Broad | N-H stretching | Azauracil Ring |

| 3020-3080 | Medium-Sharp | =C-H stretching | Allyl Group |

| 2850-2960 | Medium | -C-H stretching | Allyl Group |

| 1650-1750 | Strong | C=O stretching | Azauracil Ring |

| 1600-1650 | Medium | C=C stretching | Allyl Group |

| 1550-1620 | Medium | C=N stretching | Azauracil Ring |

| 1200-1400 | Medium | C-N stretching | Azauracil Ring |

| 910-990 | Medium | C-H out-of-plane bending | Allyl Group |

This table is predictive and based on characteristic group frequencies and data from related molecules. dergipark.org.trresearchgate.net

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. bibliotekanauki.pl A molecular vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud. bibliotekanauki.pl Symmetrical and non-polar bonds often produce strong Raman signals, while being weak in the IR spectrum.

For this compound, the predicted Raman spectrum would highlight:

C=C Stretching: The carbon-carbon double bond of the allyl group is expected to produce a strong and distinct Raman signal around 1640 cm⁻¹.

C-S Stretching: The thioether C-S bond, which is weak in the IR spectrum, should give a more readily observable signal in the Raman spectrum, likely in the 600-800 cm⁻¹ region.

Ring Vibrations: The breathing and stretching modes of the 6-azauracil ring are also expected to be prominent in the Raman spectrum.

C=O Stretching: The carbonyl stretches are also Raman active and would appear in a similar region to the IR spectrum (1650-1750 cm⁻¹), though typically with lower intensity than in the IR.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Predicted Raman Shift Range (cm⁻¹) | Predicted Intensity | Assignment of Vibrational Mode | Functional Group |

|---|---|---|---|

| 3020-3080 | Medium | =C-H stretching | Allyl Group |

| 1650-1750 | Weak-Medium | C=O stretching | Azauracil Ring |

| ~1640 | Strong | C=C stretching | Allyl Group |

| 1550-1620 | Medium | C=N stretching / Ring modes | Azauracil Ring |

This table is predictive and based on general principles of Raman spectroscopy and data from analogous compounds. dergipark.org.trresearchgate.net

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic structure of a molecule by studying the transitions between electronic energy levels.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. researchgate.net The absorption is characteristic of the chromophores within a molecule. The primary chromophore in this compound is the conjugated system of the 6-azauracil ring, which contains C=O, C=N, and N=N functionalities.

The predicted electronic transitions are:

π → π* Transitions: These are high-energy transitions associated with the π-electron system of the azauracil ring. They are expected to result in strong absorption bands, likely in the range of 200-280 nm.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on oxygen, nitrogen, and sulfur atoms) to an anti-bonding π* orbital. These are typically lower in energy and have weaker absorption intensity than π → π* transitions. For this compound, these are predicted to appear as a shoulder or a distinct band at longer wavelengths, potentially above 280 nm. The substitution with a sulfur atom may shift this absorption to a longer wavelength (a bathochromic or red shift) compared to the parent 6-azauracil. beilstein-journals.org

Table 3: Predicted Electronic Transitions for this compound

| Predicted λmax Range (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| 200-280 | High | π → π* | Azauracil Ring |

This table is predictive. The exact λmax values are sensitive to solvent polarity. dergipark.org.trdatapdf.com

Fluorescence is the emission of light from a molecule after it has absorbed light and been promoted to an excited singlet state. researchgate.net The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. upb.ro

While not all molecules are fluorescent, many heterocyclic compounds, including certain 6-azauracil derivatives, are known to exhibit fluorescence. upb.ro The fluorescence properties of this compound would depend on the efficiency of radiative decay from its lowest excited singlet state versus non-radiative decay pathways.

If the compound is fluorescent, a typical analysis would involve:

Measuring an Excitation Spectrum: This is done by monitoring the fluorescence emission at a fixed wavelength while scanning the excitation wavelength. The resulting spectrum often resembles the absorption spectrum.

Measuring an Emission Spectrum: This is recorded by exciting the molecule at its absorption maximum (λ_max) and scanning the emitted light across a range of longer wavelengths.

Studies on similar 6-azauracil derivatives have shown emission maxima ranging from 400 nm to over 600 nm, depending on the substituents and their electronic effects. upb.ro The presence of the allylmercapto group would influence the electronic structure and thus the specific emission wavelength and quantum yield (the efficiency of the fluorescence process). A detailed study would be required to determine these specific properties for this compound.

Crystallographic Analysis and Solid State Structure Determination

Single Crystal X-ray Diffraction (SCXRD)

Crystal Growth and Optimization for 5-Allylmercapto-6-azauracil

The initial and crucial step in SCXRD is the cultivation of a high-quality single crystal. This process typically involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the crystal to form slowly through methods such as slow evaporation, vapor diffusion, or controlled cooling. The optimization of conditions, including solvent choice, temperature, and concentration, is critical to obtaining crystals of sufficient size and quality for diffraction experiments.

No specific methods or optimized conditions for the crystal growth of this compound have been reported in the scientific literature.

Determination of Molecular Conformation and Packing Arrangements

A successful SCXRD experiment would reveal the precise molecular conformation of this compound, detailing the spatial arrangement of its allylmercapto and azauracil moieties. Furthermore, the analysis would describe the crystal packing, which is the arrangement of individual molecules in the unit cell and how these unit cells are repeated in three dimensions to form the entire crystal.

Specific data regarding the molecular conformation and packing arrangements of this compound are not available. A hypothetical data table for such findings would typically include:

| Crystallographic Parameter | Value |

| Chemical Formula | C7H7N3O2S |

| Formula Weight | 213.22 |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Density (calculated) (g/cm³) | Not Determined |

Analysis of Hydrogen Bonding and Intermolecular Interactions

A detailed analysis of the hydrogen bonding and intermolecular interactions within the crystal structure of this compound cannot be provided due to the absence of experimental data.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to variations in physical properties such as solubility, melting point, and stability.

No PXRD studies have been published for this compound, and therefore, no information is available regarding its potential polymorphism.

The scientific literature accessible through the conducted searches does not appear to contain specific studies on the electronic structure, conformational analysis, or solvent interaction dynamics of this compound. While research exists for related compounds such as 6-azauracil (B101635) and its various other derivatives, the strict requirement to focus solely on the 5-Allylmercapto substituted version cannot be met with the available information.

Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline for "Theoretical and Computational Chemistry Investigations" of this compound is not possible at this time due to the absence of published research on this specific molecule.

Theoretical and Computational Chemistry Investigations

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a template for designing new molecules with potentially improved potency and selectivity. While specific pharmacophore models for 5-Allylmercapto-6-azauracil are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential bioactive conformations and guide the discovery of novel derivatives.

Identification of Key Structural Features for Bioactivity

The bioactivity of a molecule like this compound is determined by its ability to interact with a biological target, typically a protein or enzyme. These interactions are governed by the molecule's structural and electronic properties. A pharmacophore model for this compound and its analogs would likely be constructed based on the key chemical features of the 6-azauracil (B101635) scaffold and its substituents.

The 6-azauracil ring itself presents several key features for molecular recognition. The two carbonyl groups and the ring nitrogens can act as hydrogen bond acceptors, while the N-H groups can serve as hydrogen bond donors. The aromatic character of the ring system can also contribute to stacking interactions with aromatic residues in a protein's binding site.

The substituents at the 5-position of the 6-azauracil ring have been shown to be crucial for modulating biological activity in related compounds. mdpi.comnih.gov In the case of this compound, the allylmercapto group introduces a flexible, hydrophobic chain with a sulfur atom that can also participate in various non-covalent interactions. The key pharmacophoric features that would be considered in a modeling study are detailed in the table below.

| Pharmacophoric Feature | Potential Structural Contributor in this compound | Type of Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygens, Ring nitrogens | Electrostatic |

| Hydrogen Bond Donor | Ring N-H groups | Electrostatic |

| Hydrophobic/Lipophilic Region | Allyl group | Van der Waals, Hydrophobic |

| Aromatic Ring | 6-Azauracil ring | π-π stacking |

| Negative Ionizable Feature | Potential for deprotonation of N-H groups | Ionic |

By analyzing a series of structurally related compounds with known biological activities, a 3D pharmacophore model can be generated. This model would define the spatial relationships between these key features that are essential for optimal interaction with the biological target. For instance, studies on other 5-substituted uracil (B121893) derivatives have highlighted the importance of the substituent's size, shape, and electronic properties in determining their biological effects. mdpi.comnih.gov

Virtual Screening Applications

Once a validated pharmacophore model is developed, it can be employed as a 3D query to search large chemical databases for novel compounds that match the defined pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential lead compounds for further experimental testing. frontierspartnerships.orgnih.gov

In a hypothetical virtual screening campaign for new modulators based on the this compound scaffold, the pharmacophore model would be used to filter a library of compounds. The screening process would identify molecules that not only possess the necessary chemical features but also have them arranged in the correct 3D orientation to fit the model.

The general workflow for a virtual screening application is as follows:

Database Preparation: A large database of chemical compounds, such as the ZINC database or commercial libraries, is prepared in a 3D format.

Pharmacophore-Based Filtering: The pharmacophore model of this compound is used as a query to rapidly screen the database, retaining only those molecules that match the key features.

Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking studies. This step predicts the binding mode and affinity of the compounds within the active site of the target protein.

ADMET Prediction: The physicochemical properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the top-ranked compounds are computationally predicted to filter out molecules with unfavorable profiles.

Hit Selection and Experimental Validation: A final selection of promising candidates is made for synthesis and biological evaluation to confirm their activity.

The table below illustrates a hypothetical outcome of a virtual screening campaign, showcasing how hits would be ranked based on various computational metrics.

| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Lead-Likeness |

|---|---|---|---|---|

| ZINC12345678 | 0.95 | -9.8 | 85 | Good |

| ZINC87654321 | 0.92 | -9.5 | 82 | Good |

| ZINC24681357 | 0.88 | -9.1 | 75 | Moderate |

| ZINC13579246 | 0.85 | -8.9 | 78 | Good |

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Studies

No specific in vitro enzyme assay data, kinetic characterization, or studies on the reversibility of inhibition by 5-Allylmercapto-6-azauracil have been reported.

Data not available.

Data not available.

Data not available.

Cellular Biochemistry and Metabolism Modulation

There is no specific information on how this compound affects nucleotide biosynthesis pathways or modulates specific metabolic enzymes.

Data not available.

Data not available.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The exploration of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For this compound, this involves understanding how its distinct chemical features contribute to its biological activity.

Correlation of Structural Modifications with Enzyme Inhibitory Potency

While specific enzymatic inhibition data for this compound is not extensively documented in publicly available research, studies on related 5-substituted-6-azauracil derivatives can offer valuable insights. The nature of the substituent at the 5-position of the 6-azauracil (B101635) ring is known to significantly influence the inhibitory potency against target enzymes. For instance, the introduction of a halogen, such as in 5-bromo-6-azauracil (B188841), has been shown to affect the growth and cell division of organisms like Saccharomyces cerevisiae nih.gov.

The allylmercapto group in this compound introduces a flexible, lipophilic side chain containing a sulfur atom. The impact of this specific modification on the inhibition of key enzymes like IMP dehydrogenase, a known target of 6-azauracil derivatives, requires dedicated enzymatic assays. It is hypothesized that the size, shape, and electronic properties of the allylmercapto group could influence the binding affinity of the molecule to the active or allosteric sites of its target enzymes. To systematically evaluate this, a series of analogs with varying alkyl and aryl mercapto substituents would need to be synthesized and tested.

Below is a hypothetical data table illustrating how such SAR data could be presented:

| Compound | R-Group at 5-Position | Target Enzyme | IC₅₀ (µM) |

| 6-Azauracil | H | IMP Dehydrogenase | >100 |

| 5-Methylmercapto-6-azauracil | -SCH₃ | IMP Dehydrogenase | 50 |

| 5-Ethylmercapto-6-azauracil | -SCH₂CH₃ | IMP Dehydrogenase | 25 |

| This compound | -SCH₂CH=CH₂ | IMP Dehydrogenase | 15 |

| 5-Phenylmercapto-6-azauracil | -SPh | IMP Dehydrogenase | 40 |

This table is illustrative and does not represent actual experimental data.

Identification of Pharmacophores for Specific Biological Targets

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For 6-azauracil derivatives targeting enzymes like IMP dehydrogenase, a general pharmacophore model has been proposed. This model typically includes features such as hydrogen bond donors and acceptors, and an aromatic ring system that can interact with the enzyme's active site researchgate.net.

The 6-azauracil core of this compound likely serves as the primary scaffold, providing key hydrogen bonding interactions. The allylmercapto group at the 5-position would contribute to the hydrophobic and steric features of the molecule's pharmacophore. Identifying the precise pharmacophoric contribution of the allylmercapto moiety would require computational modeling and comparison with a range of other 5-substituted analogs.

Allosteric vs. Orthosteric Binding Mechanism Elucidation

Determining whether a compound binds to the primary active site (orthosteric binding) or a secondary site (allosteric binding) is fundamental to understanding its mechanism of action. Orthosteric inhibitors typically compete with the natural substrate, while allosteric inhibitors modulate the enzyme's activity by inducing conformational changes from a distant site frontiersin.orgnih.govwikipedia.org.

For 6-azauracil, its active metabolite 6-azaUMP is known to be a competitive inhibitor of OMP decarboxylase and IMP dehydrogenase, suggesting an orthosteric binding mechanism. It is plausible that this compound, after potential metabolic activation, also functions as an orthosteric inhibitor. However, the possibility of the 5-allylmercapto substituent interacting with an allosteric pocket cannot be entirely ruled out without specific structural biology studies, such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target enzyme.

Target Identification and Validation

Identifying the specific molecular targets of a compound is a critical step in drug discovery and development. For this compound, a multi-pronged approach is necessary to deconvolute its biological targets.

Proteomic and Metabolomic Approaches for Target Deconvolution

Modern "omics" technologies offer powerful tools for unbiased target identification. Chemical proteomics approaches, for example, can be used to identify the direct binding partners of a small molecule within a complex biological sample nih.govresearchgate.net. This could involve immobilizing this compound on a solid support to "pull down" its interacting proteins from cell lysates, which are then identified by mass spectrometry.

Metabolomic profiling, on the other hand, can reveal the downstream metabolic consequences of treating cells with the compound nih.govfrontiersin.orgdiva-portal.org. A significant accumulation or depletion of specific metabolites following treatment with this compound could point towards the inhibition of a particular metabolic enzyme or pathway. For instance, an increase in IMP levels and a decrease in guanosine (B1672433) triphosphate (GTP) levels would be consistent with the inhibition of IMP dehydrogenase, a known effect of 6-azauracil nih.gov.

Genetic Screens for Susceptibility and Resistance

Genetic screens, particularly in model organisms like yeast (Saccharomyces cerevisiae), are a powerful method to identify genes that either enhance or suppress the effects of a compound. A genome-wide screen for mutants that are hypersensitive or resistant to this compound could uncover its molecular targets and pathways of action. For example, mutations in genes encoding for drug transporters could lead to resistance, while mutations in the target enzyme or a related pathway could confer hypersensitivity. Such screens have been instrumental in elucidating the mechanism of action of the parent compound, 6-azauracil, linking its activity to transcriptional elongation and nucleotide metabolism.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Allylmercapto-6-azauracil

Research into this compound is situated within the broader investigation of 5-substituted 6-azauracil (B101635) derivatives, which have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. While specific studies focusing exclusively on the allylmercapto variant are limited, the existing body of research on analogous compounds allows for several key inferences.

Derivatives of 6-azauracil are primarily recognized for their biological activities, including potential antiviral and antineoplastic effects. The introduction of a substituent at the 5-position of the 6-azauracil ring is a common strategy to modulate the biological activity and target specificity of the parent compound. For instance, glycosylation of silylated 5-benzylmercapto-6-azauracil has been successfully achieved, yielding N-1-nucleosides, demonstrating that the 5-mercapto group is compatible with synthetic modifications. This suggests that similar synthetic routes could be applicable to this compound to generate a library of related compounds for biological screening.

The scientific community has established that 5-substituted uracil (B121893) derivatives can exhibit inhibitory effects against various viruses and pathogens. nih.gov This broad-spectrum activity makes this class of compounds a promising area for the development of new therapeutic agents, particularly in the context of emerging infectious diseases and drug resistance. nih.gov

Below is a summary of key research findings pertinent to the class of 5-substituted 6-azauracils:

| Research Area | Key Findings |

| Synthesis | Methodologies for the synthesis of 5-substituted 6-azauracils are established, often involving the modification of a pre-formed azauracil ring. The synthesis of a structurally similar compound, 5-benzylmercapto-6-azauracil, has been reported, indicating the feasibility of introducing mercapto-containing substituents at the 5-position. |

| Biological Activity | 5-substituted uracil derivatives have demonstrated a wide range of biological activities, including antiviral and antineoplastic properties. nih.govnih.gov The nature of the substituent at the 5-position is crucial in determining the specific biological effects. |

| Mechanism of Action | The biological effects of 6-azauracil and its derivatives are often associated with the inhibition of key enzymes involved in nucleotide metabolism, leading to the disruption of DNA and RNA synthesis. |

Unaddressed Research Questions and Challenges

Despite the potential of this compound as a pharmacologically active agent, several research questions and challenges remain unaddressed. The primary challenge is the scarcity of studies focused specifically on this compound.

Key Unaddressed Research Questions:

Specific Biological Activity: The precise spectrum of biological activity for this compound has not been thoroughly investigated. It is unknown which specific viruses, cancer cell lines, or other pathogens it may be effective against.

Mechanism of Action: The detailed molecular mechanism by which this compound exerts its potential biological effects is yet to be elucidated. Identifying its specific cellular targets is crucial for further development.

Structure-Activity Relationship (SAR): A comprehensive SAR study for a series of 5-allylmercapto analogues has not been conducted. Such studies are vital for optimizing the compound's potency and selectivity.

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is unknown. Understanding its pharmacokinetic properties is essential for its potential development as a drug.

Challenges in Research:

Synthesis Optimization: While general synthetic routes for 5-substituted 6-azauracils exist, optimizing the synthesis of this compound for high yield and purity may present challenges.

Biological Screening: Comprehensive biological screening against a wide range of targets is resource-intensive. Prioritizing screening efforts based on the known activities of similar compounds is a key challenge.

Development of Resistance: As with many antimicrobial and anticancer agents, the potential for pathogens or cancer cells to develop resistance to this compound is a significant concern that needs to be addressed in long-term studies.

Future Prospects for Chemical Biology and Medicinal Chemistry Applications

The future of research on this compound and related compounds holds considerable promise for the fields of chemical biology and medicinal chemistry. The versatile 6-azauracil scaffold provides a robust platform for the design and synthesis of novel therapeutic agents.

Future research in this area is likely to focus on several key directions:

Library Synthesis and High-Throughput Screening: A key prospect is the synthesis of a diverse library of this compound derivatives with modifications at various positions of the azauracil ring and the allyl group. This library could then be subjected to high-throughput screening to identify lead compounds with potent and selective activity against specific biological targets.

Target Identification and Validation: For compounds that exhibit significant biological activity, future efforts will be directed towards identifying their specific molecular targets using chemical biology tools such as affinity chromatography and photo-affinity labeling.

Computational Modeling and Drug Design: The use of computational modeling and in silico drug design techniques can aid in understanding the structure-activity relationships and in the rational design of more potent and selective analogues of this compound.

Development of Prodrugs: To improve the pharmacokinetic properties of this compound, the development of prodrug strategies could be explored. This would involve modifying the compound in such a way that it is converted to the active form in vivo.

The exploration of 5-substituted 6-azauracils, including the allylmercapto derivative, aligns with the ongoing need for new therapeutic agents to combat drug resistance and treat a range of diseases. nih.gov Continued interdisciplinary research, combining synthetic chemistry, molecular biology, and pharmacology, will be essential to fully realize the therapeutic potential of this class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Allylmercapto-6-azauracil, and how is its purity validated experimentally?

- Methodological Answer : The synthesis typically involves reacting 6-amino-1,3-dialkyluracil derivatives with polyfluorocarboxylic acid anhydrides or chloroanhydrides in dry dioxane under inert conditions. Pyridine is often used as a base to neutralize acidic byproducts. Post-reaction, the solvent is evaporated, and the crude product is triturated with water to remove impurities. Final characterization relies on spectroscopic techniques (e.g., H/C NMR, mass spectrometry) and elemental analysis to confirm molecular structure and purity .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

- Methodological Answer : Stability studies should employ controlled variables such as temperature, pH, and exposure to light. Use accelerated degradation experiments (e.g., thermal stress at 40–60°C, hydrolytic conditions at pH 1–13) followed by HPLC or LC-MS to monitor decomposition products. Statistical tools like ANOVA can identify significant degradation pathways, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. Which databases and search strategies are optimal for retrieving peer-reviewed studies on this compound?

- Methodological Answer : Prioritize specialized databases like Scopus or PubMed with search terms such as "this compound" combined with "synthesis," "reactivity," or "biological activity." Refine results by document type (articles/reviews) and subject area (chemistry, pharmacology). Track citations using reference management software (e.g., EndNote) to identify key studies and avoid redundancy .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and selectivity?

- Methodological Answer : Implement a factorial design to test variables like reaction temperature, molar ratios of reagents, and solvent polarity. For example, a 2 factorial design (three factors at two levels each) can identify interactions between parameters. Response surface methodology (RSM) then models optimal conditions. Validate predictions with confirmatory experiments and compare yields via t-tests .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a meta-analysis to compare methodologies, such as assay type (e.g., enzyme inhibition vs. cell viability), compound purity, and experimental protocols. Use statistical tools (e.g., funnel plots) to detect publication bias. Reproduce conflicting studies under standardized conditions, controlling variables like solvent (DMSO vs. aqueous) and cell line specificity .

Q. How do structural modifications (e.g., allylmercapto substitution) influence bioactivity compared to other 6-azauracil derivatives?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs like 5-fluorouracil or 5-bromo-6-azauracil. Use computational tools (e.g., molecular docking) to predict binding affinity to target enzymes (e.g., thymidylate synthase). Validate experimentally via enzymatic assays and correlate substituent electronegativity/hydrophobicity with inhibitory potency .

Methodological Considerations for Data Reporting

- Experimental Reproducibility : Follow guidelines from Medicinal Chemistry Research: report detailed synthesis protocols (reagent sources, reaction times), spectroscopic data (NMR shifts, IR peaks), and biological assay conditions (cell lines, IC values). Use IUPAC nomenclature and deposit raw data in supplementary materials .

- Theoretical Frameworks : Link studies to mechanistic hypotheses (e.g., inhibition of nucleotide metabolism) or computational models (e.g., DFT calculations for electronic properties). This contextualizes findings and guides future experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.